5-(2,5-difluorophenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
Description
The compound 5-(2,5-difluorophenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. The presence of the difluorophenyl group suggests potential interactions with various biological targets, and the carboxylic acid functionality may enhance its solubility and reactivity.
Synthesis Analysis
While the specific synthesis of this compound is not detailed in the provided papers, related compounds have been synthesized through various methods. For instance, the cross-coupling of iodo-polyfluoroanilines with a gold complex in the presence of a palladium catalyst has been used to synthesize nitroxide radicals with imidazole structures . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be determined using X-ray crystallographic analysis, as demonstrated in the synthesis of nitroxide radicals where intra- and intermolecular hydrogen bonds were observed . Similarly, the structure of 5-arylisoxazole derivatives has been confirmed through single crystal X-ray analysis . These techniques would be applicable for analyzing the molecular structure of this compound to understand its conformation and potential binding interactions.
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions. For example, 5-arylisoxazole-3-hydroxamic acids can rearrange to form oxadiazoles in the presence of aqueous KOH . Although this reaction is specific to isoxazole derivatives, it indicates that imidazole compounds can participate in rearrangement reactions under certain conditions. The reactivity of the carboxylic acid group in the compound of interest could also lead to the formation of amides, esters, or other derivatives through condensation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can vary widely depending on their substitution patterns. For instance, the presence of electron-withdrawing groups such as trifluoromethyl has been shown to be crucial for antibacterial activity in certain imidazole analogues . The difluorophenyl group in the compound of interest is likely to influence its electronic properties and could affect its reactivity and biological activity. Additionally, the solubility, melting point, and stability of the compound would be important characteristics to determine for practical applications.
properties
IUPAC Name |
5-(2,5-difluorophenyl)-2-oxo-1,3-dihydroimidazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O3/c11-4-1-2-6(12)5(3-4)7-8(9(15)16)14-10(17)13-7/h1-3H,(H,15,16)(H2,13,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFMMPKZACQYFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=C(NC(=O)N2)C(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650409 | |
Record name | 5-(2,5-Difluorophenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
887267-57-4 | |
Record name | 5-(2,5-Difluorophenyl)-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887267-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2,5-Difluorophenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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